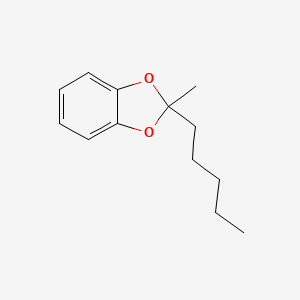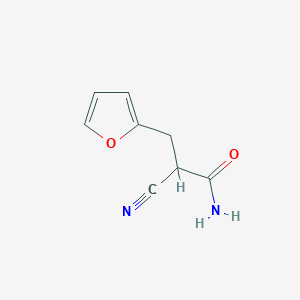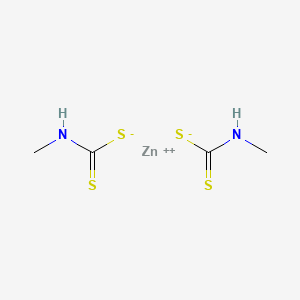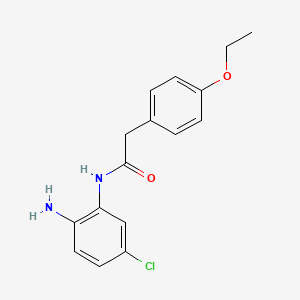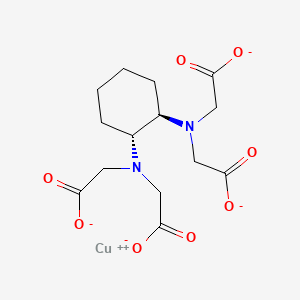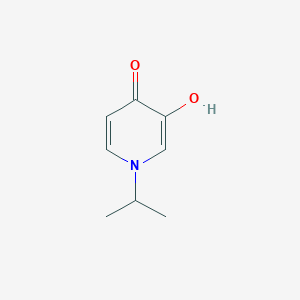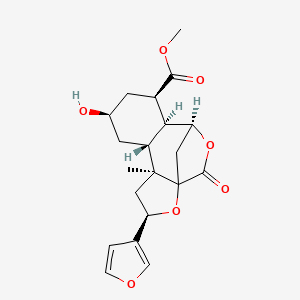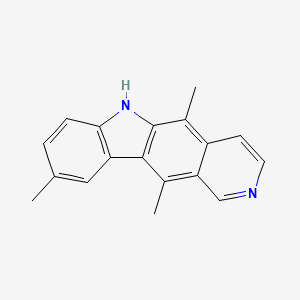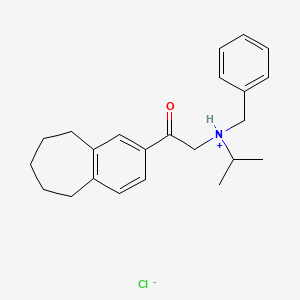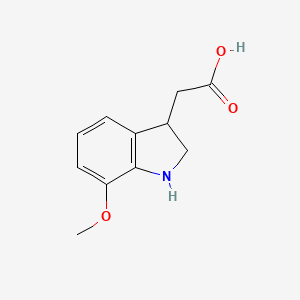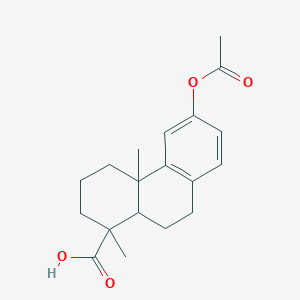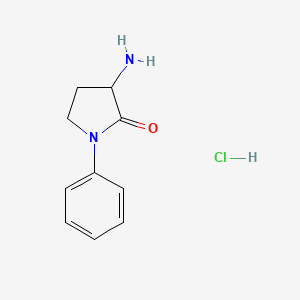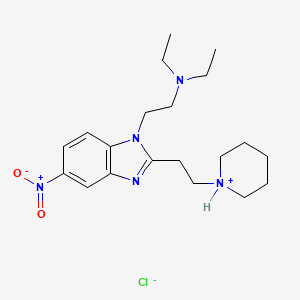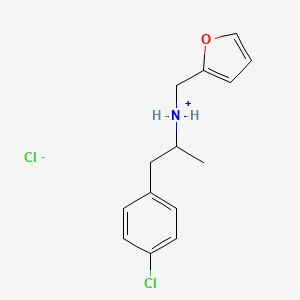
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride is a chemical compound with the molecular formula C14-H16-Cl-N-O.Cl-H and a molecular weight of 286.22 . This compound is known for its unique structure, which includes a furfurylamine moiety linked to a p-chloro-alpha-methylphenethyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride typically involves the reaction of p-chloro-alpha-methylphenethylamine with furfural under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N-(p-Chloro-alpha-methylphenethyl)furfurylamine hydrochloride can be compared with other similar compounds, such as:
Phenethylamine: A simple amine with a similar structure but lacking the furfuryl and chloro substituents.
N-methylphenethylamine: A methylated derivative with different chemical properties.
Furfurylamine: A compound with a furfuryl group but lacking the phenethyl moiety.
These comparisons highlight the unique structural features and chemical properties of this compound, which contribute to its distinct applications and reactivity.
Propiedades
Número CAS |
14898-09-0 |
|---|---|
Fórmula molecular |
C14H17Cl2NO |
Peso molecular |
286.2 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)propan-2-yl-(furan-2-ylmethyl)azanium;chloride |
InChI |
InChI=1S/C14H16ClNO.ClH/c1-11(16-10-14-3-2-8-17-14)9-12-4-6-13(15)7-5-12;/h2-8,11,16H,9-10H2,1H3;1H |
Clave InChI |
FLCXSGRXVJKPSW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)Cl)[NH2+]CC2=CC=CO2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


